4'-Chloroacetanilide

Description

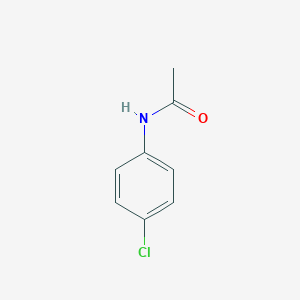

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUOCFNAWIODMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060228 | |

| Record name | 4-Chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS] | |

| Record name | p-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

333 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.385 AT 22 °C/4 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000963 [mmHg] | |

| Record name | p-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE | |

CAS No. |

539-03-7 | |

| Record name | N-(4-Chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0LI34G5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-179 °C | |

| Record name | P-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4'-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the historical discovery and synthetic methodologies of 4'-Chloroacetanilide, a key intermediate in the pharmaceutical and chemical industries. It details the evolution of its synthesis from early 20th-century methods to more contemporary protocols. The core of this guide focuses on two primary synthetic routes: the electrophilic chlorination of acetanilide and the acetylation of 4-chloroaniline. Detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and mechanistic insights are presented. Reaction pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction and Historical Context

This compound, also known as N-(4-chlorophenyl)acetamide, is a white crystalline solid that has found significant application as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.[1][2] While the precise date of its initial synthesis and the identity of its discoverer are not widely documented, it is understood to have been first prepared in the early 20th century during broader investigations into substituted aromatic amides.[1][3]

The parent compound, acetanilide, has a more storied history. It was first introduced as a medicinal agent in 1886 under the trade name "Antifebrin," marking a significant milestone in synthetic pharmacology as one of the earliest synthetic drugs with analgesic and antipyretic properties. However, its use was later curtailed due to toxic side effects. This historical context is relevant as the study of acetanilide and its derivatives likely spurred the investigation and synthesis of halogenated analogues like this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [2][4] |

| Melting Point | 176-180 °C | [2][4] |

| Boiling Point | 333 °C | [2][4] |

| Appearance | White to grayish-beige crystalline powder | [5] |

| Solubility | Insoluble in water; soluble in hot dioxane (50 mg/mL) | [4][5] |

| ¹H NMR | Spectral data available | [6][7][8] |

| ¹³C NMR | Spectral data available | [8] |

| IR Spectra | Spectral data available | [8] |

| Mass Spectra | Spectral data available | [8] |

Synthetic Routes and Methodologies

The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of acetanilide or the acetylation of 4-chloroaniline. This section details the various methods employed for each route, providing experimental protocols for key procedures.

Electrophilic Chlorination of Acetanilide

This approach involves the direct substitution of a hydrogen atom on the aromatic ring of acetanilide with a chlorine atom. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, making the para-position susceptible to electrophilic attack.

A historical and relatively simple method for the chlorination of acetanilide utilizes a solution of bleaching powder.

Experimental Protocol:

-

Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.

-

Dilute the solution with 100 ml of water and heat to 50 °C.

-

Slowly add 100 ml of a cold, 10% solution of bleaching powder with continuous stirring.

-

Collect the precipitated this compound by filtration.

-

Wash the product with water.

-

Recrystallize the crude product from alcohol or dilute acetic acid to obtain colorless needles.[9]

Yield: While not explicitly stated in the historical protocol, yields for similar reactions are generally moderate. Melting Point of Product: 172.5 °C[9]

A greener approach to chlorination employs the in-situ generation of an electrophilic chlorine species from hydrochloric acid and hydrogen peroxide.

Experimental Protocol:

-

Conceptual Outline: This method typically involves the reaction of the substrate (acetanilide) in a suitable solvent with a source of chloride ions (HCl) and an oxidizing agent (H₂O₂). The reaction is often catalyzed by a metal salt.[10]

-

Detailed Protocol: A specific protocol for the chlorination of acetanilide using this method would require further optimization based on literature for similar aromatic compounds. The general principle involves the oxidation of HCl by H₂O₂ to generate a more electrophilic chlorine species.[10]

A more modern and efficient method involves the use of TCCA as the chlorinating agent.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve acetanilide in an anhydrous organic solvent system, such as a mixture of dichloromethane and acetone.

-

Slowly add trichloroisocyanuric acid to the solution while maintaining the temperature between 0-10 °C. The molar ratio of acetanilide to TCCA is typically around 1:0.4 to 1:0.6.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Upon completion, quench the reaction by adding an alkaline aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution).

-

Separate the organic layer, and concentrate it to obtain solid N-chloroacetanilide, which can then be rearranged to this compound. A patent describes a high-yielding synthesis of N-chloroacetanilide using this method.[11]

Yield: A patent for the synthesis of N-chloroacetanilide using this method reports a yield of over 88%.[11]

Acetylation of 4-Chloroaniline

This alternative and widely used synthetic route involves the acylation of the amino group of 4-chloroaniline.

This is a common and straightforward method for the preparation of this compound.

Experimental Protocol:

-

In a flask, suspend 4-chloroaniline in water.

-

Add acetic anhydride to the suspension with vigorous stirring.

-

The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.

-

The product, this compound, precipitates out of the solution.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent like aqueous ethanol.

Yield: A laboratory preparation of the parent compound, acetanilide, from aniline and acetic anhydride reports a yield of 92%.[12] Yields for the acetylation of 4-chloroaniline are expected to be similarly high.

Reaction Mechanisms and Workflows

Mechanism of Electrophilic Chlorination of Acetanilide

The chlorination of acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and the subsequent deprotonation to restore aromaticity.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 539-03-7 | FC20179 | Biosynth [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chloroacetanilide for synthesis 539-03-7 [sigmaaldrich.com]

- 5. This compound | 539-03-7 [chemicalbook.com]

- 6. This compound(539-03-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4'-Chloroacetoacetanilide(101-92-8) 1H NMR spectrum [chemicalbook.com]

- 8. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

4'-Chloroacetanilide CAS number 539-03-7 properties

An In-depth Technical Guide to 4'-Chloroacetanilide (CAS 539-03-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS 539-03-7), a halogenated aromatic amide. It is an important intermediate in organic synthesis, particularly in the pharmaceutical and dye industries[1][2]. This guide details its chemical and physical properties, provides experimental protocols, and illustrates key processes and relationships through structured diagrams.

Core Properties and Information

This compound is a white to grayish-beige crystalline powder at room temperature[1][3][4]. It is structurally characterized by a 4-chlorophenyl group attached to an acetamide moiety[1].

Table 1: General and Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 539-03-7 | [4][5][6] |

| Molecular Formula | C8H8ClNO | [4][5] |

| Molecular Weight | 169.61 g/mol | [4][5] |

| IUPAC Name | N-(4-chlorophenyl)acetamide | [7][8] |

| Synonyms | p-Chloroacetanilide, N-Acetyl-4-chloroaniline | [6][8] |

| SMILES | CC(=O)NC1=CC=C(C=C1)Cl | [5] |

| InChIKey | GGUOCFNAWIODMF-UHFFFAOYSA-N | [5][9] |

Physicochemical Data

The compound's physical properties are well-documented, though slight variations in reported values exist depending on the source and purity.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to grey-beige crystalline powder | [1][3][7] |

| Melting Point | 176-181 °C | [3][4][5][6] |

| Boiling Point | 333 °C at 1013 hPa | [3][5] |

| Density | 1.385 g/cm³ at 22 °C | [4][5] |

| Flash Point | 156.4 ± 23.2 °C | [9] |

| Water Solubility | 0.95 g/L (experimental) | [5] |

| Organic Solvent Solubility | Soluble in hot dioxane, ethanol, ether; slightly soluble in benzene. | [2][4][8][10] |

| LogP | 2.05 | [9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference |

| UV Spectroscopy | λmax (95% Ethanol): 249 nm (log ε = 4.25) | [8] |

| Infrared (IR) Spectroscopy | Spectrum available (KBr Pellet Technique) | [8][11] |

| ¹H NMR | Spectrum available (400 MHz in DMSO-d6) | [11][12] |

| ¹³C NMR | Spectrum data available | [8][13] |

| Mass Spectrometry | GC-MS data available | [8] |

| Raman Spectroscopy | FT-Raman spectrum available | [8] |

Safety and Toxicological Profile

This compound is classified as an irritant. Proper handling and personal protective equipment are required.

Table 4: Hazard and Safety Information

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [14] |

| Signal Word | Warning | [14][15] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [15][16] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [15] |

| Toxicity Summary | Mutagenic for bacteria/yeast. Studies in rats indicate hepato- and nephrotoxic potential. The toxicological properties have not been fully investigated. | [6][8][17] |

| Target Organs | Respiratory system | [15] |

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

This protocol describes the chlorination of acetanilide using a bleaching powder solution. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, and its steric bulk favors the formation of the para-substituted product.

Materials:

-

Acetanilide (5 g)

-

Glacial acetic acid (10 g)

-

Ethyl alcohol (10 g)

-

Deionized water

-

10% bleaching powder (calcium hypochlorite) solution, cold (100 mL)

Procedure:

-

In a suitable flask, dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol. Gentle warming may be applied to facilitate dissolution.

-

Dilute the resulting solution with 100 mL of water.

-

Heat the mixture to 50 °C while stirring.

-

Slowly add 100 mL of a cold 10% bleaching powder solution to the heated mixture. Maintain continuous stirring throughout the addition.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining reactants and soluble byproducts.

-

Recrystallize the crude product from dilute alcohol or dilute acetic acid to yield purified, colorless needles of this compound[18].

Diagram 1: Synthesis Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chembk.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 539-03-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Chloroacetanilide for synthesis 539-03-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 169952500 [thermofisher.com]

- 8. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloroacetanilide | CAS#:539-03-7 | Chemsrc [chemsrc.com]

- 10. This compound | 539-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. This compound(539-03-7) 1H NMR [m.chemicalbook.com]

- 13. 4'-Chloroacetoacetanilide(101-92-8) 13C NMR spectrum [chemicalbook.com]

- 14. This compound | 539-03-7 [chemicalbook.com]

- 15. 4′-クロロアセトアニリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. prepchem.com [prepchem.com]

4'-Chloroacetanilide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroacetanilide, an organochlorine compound, serves as a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals and herbicides. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological activities, presenting key data and methodologies in a structured format for scientific and research applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a para-chlorinated phenyl ring attached to the nitrogen of an acetamide group.

IUPAC Name: N-(4-chlorophenyl)acetamide[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 539-03-7 | [1] |

| Molecular Formula | C8H8ClNO | [1] |

| Molecular Weight | 169.61 g/mol | |

| Appearance | White to grey-beige crystalline powder | [1] |

| Melting Point | 177°C to 181°C | [1] |

| Boiling Point | 333°C | |

| Solubility | Practically insoluble in water; soluble in alcohol, ether, and carbon disulfide; slightly soluble in CCl4 and benzene. | |

| InChI Key | GGUOCFNAWIODMF-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=CC=C(Cl)C=C1 | [1] |

Experimental Protocols

Synthesis of this compound from Acetanilide

This protocol details the synthesis of this compound via electrophilic substitution on acetanilide.

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Ethyl alcohol

-

10% solution of bleaching powder (calcium hypochlorite)

-

Water

Procedure:

-

Dissolve 5 g of acetanilide in a mixture of 10 g of glacial acetic acid and 10 g of ethyl alcohol with gentle warming.

-

Dilute the solution with 100 ml of water and heat to 50°C.

-

Slowly add 100 ml of a cold, 10% solution of bleaching powder to the heated solution with continuous stirring.

-

Collect the resulting precipitate of this compound by filtration.

-

Wash the collected product with water.

-

Recrystallize the crude product from alcohol or dilute acetic acid to obtain colorless needles of pure this compound.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the analysis of this compound, often as an impurity in acetaminophen.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV Detector

-

C18 or mixed-mode reversed-phase/cation exchange column (e.g., Hypersil Duet C18/SCX)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Phosphate buffer

Mobile Phase Preparation (Example): A mixture of phosphate buffer (pH = 4.88) and methanol is commonly used.[2][3] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[4]

Chromatographic Conditions (Example):

-

Column: Hypersil Duet C18/SCX

-

Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH = 4.88) and methanol.

-

Detection: UV at 245 nm.

Sample Preparation: Stock solutions of this compound (e.g., 50 µg/mL) can be prepared by dissolving the compound in HPLC grade methanol. Working solutions are then prepared by diluting the stock solution to the desired concentration (e.g., 5 µg/mL) with methanol.[3]

Biological Activity and Signaling Pathways

This compound exhibits biological activity as an herbicide and has been noted for its potential to inhibit bacterial growth.[5] As an herbicide, its mechanism of action is believed to involve the disruption of normal plant enzyme functions.[5] Its antibacterial properties may stem from the inhibition of protein synthesis.

While a specific signaling pathway for this compound in mammalian systems is not extensively documented, a postulated mode of action for related chloroacetanilide herbicides, butachlor and alachlor, leading to enterochromaffin-like (ECL) cell tumors in rats has been described. This pathway provides a logical framework for potential toxicological effects.

Caption: Postulated mode of action for chloroacetanilide herbicide-induced ECL cell tumors in rats.

References

- 1. prepchem.com [prepchem.com]

- 2. HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. | Sigma-Aldrich [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Page loading... [guidechem.com]

4'-Chloroacetanilide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental physicochemical properties of 4'-Chloroacetanilide, a compound of interest in organic synthesis and pharmaceutical research.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental and developmental work.

| Property | Value | References |

| Molecular Formula | C8H8ClNO | [1][2][3] |

| Molecular Weight | 169.61 g/mol | [1] |

| Alternate Molecular Weight | 169.611 g/mol | [3] |

| Alternate Molecular Weight | 169.62 g/mol | [4] |

| CAS Number | 539-03-7 | [1][3] |

| Melting Point | 176-178 °C | [2][3] |

| Boiling Point | 333 °C | [2] |

| Density | 1.385 g/cm³ | [2] |

| Appearance | White or greyish-beige crystalline powder | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and carbon disulfide; Slightly soluble in CCl4 and benzene. | [1][2] |

Structural and Identification Data

The relationship between the common name, molecular formula, and molecular weight of this compound is a fundamental concept in its chemical identity. The following diagram illustrates this logical relationship.

Caption: Logical relationship of this compound's identity.

Experimental Protocols

While this document focuses on the core properties of this compound, researchers interested in experimental applications can refer to established methodologies. For instance, the synthesis of this compound can be achieved through the reaction of acetanilide with sodium hypochlorite in the presence of an acid catalyst. For analytical purposes, methods such as High-Performance Liquid Chromatography (HPLC) are employed for the separation of this compound from related compounds.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis and is utilized in the preparation of dyes[2]. In the pharmaceutical sector, it is used in pharmaceutical preparations and has been identified as a reference compound for acetaminophen[3]. Its biochemical properties include the ability to inhibit bacterial growth, which is potentially due to the inhibition of protein synthesis.

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this chemical. It is a combustible solid and should be stored in a cool, dark place[1]. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Technical Guide: Physicochemical Properties of 4'-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4'-Chloroacetanilide, a key intermediate in various synthetic processes. The document outlines its physical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

This compound is a white to grey-beige crystalline solid. Its fundamental physical properties, the melting and boiling points, are crucial for its identification, purity assessment, and manipulation in synthetic protocols. The following table summarizes the reported values for these properties.

| Physical Property | Reported Value |

| Melting Point | 176-178 °C |

| 177-181 °C | |

| 148-150 °C | |

| Boiling Point | 333 °C |

| 335.0 ± 25.0 °C at 760 mmHg |

Note: Variations in the reported melting point range may be attributed to the purity of the sample and the specific methodology or apparatus used for determination.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[1] This can be performed using a melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube.

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling mineral oil

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

Procedure using a Melting Point Apparatus:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[2] If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down.[2][3] The packed sample height should be 2-3 mm.[2][4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[4]

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely.[4]

-

The recorded range between these two temperatures is the melting point range. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

-

Boiling Point Determination: Micro Method (Thiele Tube)

For determining the boiling point of small quantities of a substance, the micro boiling point method using a Thiele tube is effective.

Materials:

-

This compound

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thiele tube filled with mineral oil

-

Thermometer

-

Rubber band or tubing slice

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a few drops of molten this compound (or a solution in a high-boiling solvent if appropriate, though for a solid, melting is required first) into the small test tube to a depth of about 1.5-2.0 cm.[5]

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.[5]

-

Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[5]

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil. The oil level should be above the sidearm to ensure proper convection. Gently heat the sidearm of the Thiele tube with a small flame.[5][6]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid compound using a modern melting point apparatus.

Caption: A flowchart of the experimental procedure for melting point determination.

References

An In-depth Technical Guide to the Solubility of 4'-Chloroacetanilide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroacetanilide, a chlorinated derivative of acetanilide, is a compound of significant interest in the pharmaceutical and chemical industries. It serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Understanding its solubility characteristics in different solvent systems is paramount for process development, formulation design, purification, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Melting Point | 178-180 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 539-03-7 |

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar amide group and a nonpolar chlorophenyl group. This dual nature results in limited solubility in water and generally better solubility in organic solvents.

Aqueous Solubility

This compound is consistently reported to be sparingly soluble or practically insoluble in water. An experimental value for its solubility in water has been determined to be 0.95 g/L [2].

Solubility in Organic Solvents

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Unit | Reference |

| Water | Experimental | 0.95 | g/L | [2] |

| Dioxane | Hot | 50 | mg/mL |

Qualitative Solubility Information

-

Ether: Soluble

-

Carbon Disulfide: Soluble

-

Benzene: Slightly soluble

-

Carbon Tetrachloride: Slightly soluble

The solubility of this compound, like most solid solutes, is expected to increase with temperature. However, the extent of this increase is solvent-dependent and requires empirical determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development activity involving this compound. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer. The equilibration time is critical and should be sufficient to allow the system to reach a state of dynamic equilibrium. This typically ranges from 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter membrane (e.g., PTFE) with a pore size small enough to retain the solid particles (e.g., 0.45 µm). Care must be taken to avoid temperature fluctuations during this step, which could alter the solubility.

-

-

Analysis: Accurately determine the concentration of this compound in the clear, saturated solution using a validated analytical method (see Section 4.3).

Gravimetric Method

The gravimetric method is a straightforward technique suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above.

-

Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, inert container.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried this compound is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the initial volume or mass of the solvent.

Analytical Techniques for Concentration Measurement

The concentration of this compound in the saturated solution can be determined using various analytical methods. The choice of method depends on the solvent, the required sensitivity, and the available instrumentation.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the concentration.

-

Sample Analysis: Appropriately dilute the saturated solution of this compound and inject it into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

Sample Analysis: Appropriately dilute the saturated solution and measure its absorbance at the λmax.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the diluted sample and subsequently calculate the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to assessing the solubility of a compound like this compound.

Caption: A logical workflow for the systematic determination of the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in water and various organic solvents. While a comprehensive quantitative dataset remains to be fully established in publicly accessible literature, the provided data and qualitative descriptions offer valuable insights for researchers and professionals. The detailed experimental protocols herein provide a robust framework for the in-house determination of precise solubility data, which is essential for advancing research, development, and manufacturing activities involving this important chemical compound. It is recommended that for any critical application, experimental determination of solubility under the specific conditions of interest be performed.

References

Spectroscopic Analysis of 4'-Chloroacetanilide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4'-Chloroacetanilide, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz, reveals distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.09 | Singlet | 1H | Amide (N-H) |

| 7.63 | Doublet | 2H | Aromatic (H-2, H-6) |

| 7.35 | Doublet | 2H | Aromatic (H-3, H-5) |

| 2.07 | Singlet | 3H | Methyl (CH₃) |

¹³C NMR Data

The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | Carbonyl (C=O) |

| 137.9 | Aromatic (C-4) |

| 128.6 | Aromatic (C-3, C-5) |

| 127.2 | Aromatic (C-1) |

| 120.6 | Aromatic (C-2, C-6) |

| 24.0 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1590 | Strong | Aromatic C=C Stretch |

| ~1530 | Strong | N-H Bend (Amide II) |

| ~825 | Strong | para-disubstituted C-H Bend |

| ~1090 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 169/171 | ~25 / ~8 | [M]⁺˙ (Molecular Ion) |

| 127/129 | ~100 / ~33 | [M - CH₂CO]⁺˙ |

| 99 | ~6 | [C₆H₄Cl]⁺ |

| 65 | ~6 | [C₅H₅]⁺ |

| 43 | ~32 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

4.1.2. ¹H NMR Acquisition: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for a ¹H spectrum are employed, including a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

4.1.3. ¹³C NMR Acquisition: The same sample is used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[1]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

4.2.1. Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.

4.2.2. Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

4.3.1. Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

4.3.2. Ionization and Analysis: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4'-Chloroacetanilide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Chloroacetanilide, a critical technique for the structural elucidation and purity assessment of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is an aromatic amide that serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Its chemical structure consists of an acetamide group linked to a 4-chlorophenyl moiety.[2] ¹H NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure by probing the chemical environments of hydrogen atoms (protons). This guide details the interpretation of its ¹H NMR spectrum, presents quantitative data, and outlines the experimental protocol for its acquisition.

Molecular Structure and Proton Environments

The structure of this compound (C₈H₈ClNO) possesses four distinct proton environments, leading to four unique signals in its ¹H NMR spectrum:

-

Amide Proton (-NH-): A single proton attached to the nitrogen atom.

-

Aromatic Protons (Ortho to -NHCOCH₃): Two chemically equivalent protons on the benzene ring at positions 2' and 6'.

-

Aromatic Protons (Ortho to -Cl): Two chemically equivalent protons on the benzene ring at positions 3' and 5'.

-

Methyl Protons (-CH₃): Three equivalent protons of the acetyl group.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, exhibits characteristic signals corresponding to the four proton environments.

-

Amide Proton (H-N): This proton typically appears as a broad singlet in the downfield region of the spectrum, around 10.09 ppm .[3] Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. The signal integrates to one proton.

-

Aromatic Protons (H-2', H-6'): These protons are deshielded by the electron-withdrawing effect of the amide group and appear as a doublet at approximately 7.63 ppm .[3] The signal integrates to two protons. The splitting into a doublet is due to coupling with the adjacent H-3' and H-5' protons (ortho-coupling).

-

Aromatic Protons (H-3', H-5'): These protons are shielded relative to H-2' and H-6' and appear as a doublet around 7.35 ppm .[3] This signal also integrates to two protons and is split into a doublet by coupling with the H-2' and H-6' protons. The typical ortho-coupling constant (³J) for such aromatic systems is in the range of 7-9 Hz.

-

Methyl Protons (H-acetyl): The three protons of the methyl group are equivalent and not coupled to any other protons, thus they appear as a sharp singlet. This signal is found in the upfield region of the spectrum, at approximately 2.07 ppm , and integrates to three protons.[3]

Data Presentation

The quantitative data from the ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.[3]

| Signal Assignment | Chemical Shift (δ) ppm | Integration (Relative No. of Protons) | Multiplicity | Coupling Constant (J) Hz |

| Amide (H-N) | 10.09 | 1H | Singlet (s) | - |

| Aromatic (H-2', H-6') | 7.63 | 2H | Doublet (d) | ~8-9 (ortho) |

| Aromatic (H-3', H-5') | 7.35 | 2H | Doublet (d) | ~8-9 (ortho) |

| Methyl (-CH₃) | 2.07 | 3H | Singlet (s) | - |

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

5.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often used due to the good solubility of the compound.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved.

5.2 NMR Data Acquisition

-

The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[2]

-

Insert the sample into the NMR probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 8 or 16) are typically co-added.

5.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure with proton assignments and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with proton labels.

Caption: Workflow of ¹H NMR spectrum signal assignment for this compound.

References

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 4'-Chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4'-Chloroacetanilide, a compound of interest in pharmaceutical research and development. The document outlines the experimental procedure for obtaining the spectrum, presents a detailed interpretation of the principal absorption bands, and offers a logical workflow for spectral analysis.

Introduction

This compound is a derivative of acetanilide and a known impurity in some pharmaceutical preparations. Its structural characterization is crucial for quality control and regulatory compliance. FT-IR spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule, making it an invaluable tool for the structural elucidation and purity assessment of compounds like this compound. This guide will delve into the vibrational characteristics of its key functional groups: the secondary amide, the para-substituted aromatic ring, and the carbon-chlorine bond.

Experimental Protocol: KBr Pellet Method for Solid Samples

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹).[1][2][3]

Materials and Equipment:

-

This compound sample

-

Infrared-grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FT-IR spectrometer

Procedure:

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[1][3] The recommended sample concentration is between 0.5% and 2% by weight.[4]

-

Grinding and Mixing: In the agate mortar, thoroughly grind the this compound sample to a fine powder. Add the KBr powder and continue to grind the mixture until a homogenous fine powder is obtained.[1][2] Rapid trituration is recommended to minimize moisture absorption by the KBr.[3]

-

Pellet Formation: Assemble the pellet press die. Carefully transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

-

Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[1][4] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.

FT-IR Spectrum Interpretation of this compound

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The following table summarizes the major vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 - 3250 | Strong, Sharp | N-H stretching | Secondary Amide |

| ~3100 - 3000 | Medium | Aromatic C-H stretching | Aromatic Ring |

| ~2950 - 2850 | Weak | Aliphatic C-H stretching | Methyl Group |

| ~1670 - 1650 | Strong | C=O stretching (Amide I band) | Secondary Amide |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretching | Aromatic Ring |

| ~1550 - 1530 | Medium | N-H bending (Amide II band) | Secondary Amide |

| ~1370 | Medium | C-H bending | Methyl Group |

| ~1100 - 1000 | Strong | C-Cl stretching | Aryl Halide |

| ~830 - 810 | Strong | C-H out-of-plane bending (para-disubstitution) | Aromatic Ring |

Detailed Analysis of Key Functional Groups:

-

Secondary Amide Group:

-

The sharp, strong absorption band observed in the region of 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.[5]

-

The very strong band appearing around 1670-1650 cm⁻¹ is assigned to the C=O stretching vibration , commonly referred to as the Amide I band.[5] Its position indicates a conjugated amide system.

-

The band in the 1550-1530 cm⁻¹ region corresponds to the N-H bending vibration , also known as the Amide II band. This band is a result of the coupling of the N-H in-plane bending and C-N stretching vibrations.

-

-

Para-Substituted Aromatic Ring:

-

The absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring.[6][7]

-

The characteristic C=C stretching vibrations within the aromatic ring are observed as a series of bands around 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ .[6][8]

-

A strong band in the 830-810 cm⁻¹ region is indicative of C-H out-of-plane bending and is highly characteristic of a para-disubstituted aromatic ring.[8][9]

-

-

Methyl Group:

-

Weak absorptions due to the aliphatic C-H stretching of the methyl group are expected in the 2950-2850 cm⁻¹ region.[5]

-

The C-H bending vibration of the methyl group typically appears around 1370 cm⁻¹ .

-

-

Carbon-Chlorine Bond:

-

The C-Cl stretching vibration in aryl chlorides gives rise to a strong absorption in the 1100-1000 cm⁻¹ range.

-

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an organic compound like this compound.

Caption: A flowchart outlining the key stages of FT-IR analysis.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is highly useful for its identification and structural confirmation. By systematically analyzing the key absorption bands, researchers can confidently identify the presence of the secondary amide and para-substituted chlorophenyl moieties. This guide serves as a valuable resource for professionals in the pharmaceutical industry and related scientific fields, enabling accurate and efficient interpretation of FT-IR data for this compound.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. shimadzu.com [shimadzu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Chloroacetanilide

For Immediate Release

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4'-Chloroacetanilide, a compound of significant interest in pharmaceutical research and drug development. This document serves as an in-depth resource for researchers, scientists, and professionals, offering detailed insights into its mass spectral behavior, key fragmentation pathways, and the experimental protocols for its analysis.

Core Data Presentation: Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide a clear fingerprint for its structural elucidation. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the principal ions, are summarized in the table below. This data is critical for the identification and quantification of this compound in complex matrices.

| m/z | Proposed Ion Structure | Relative Abundance (%) | Notes |

| 169/171 | [C₈H₈ClNO]⁺ | 45 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 127/129 | [C₆H₅ClN]⁺ | 100 | Base peak, resulting from the loss of a ketene molecule (CH₂=C=O) from the molecular ion. |

| 111/113 | [C₆H₄Cl]⁺ | 15 | Formed by the loss of HCN from the [M-CH₂CO]⁺ fragment. |

| 92 | [C₆H₆N]⁺ | 20 | Resulting from the loss of a chlorine radical from the [M-CH₂CO]⁺ fragment. |

| 77 | [C₆H₅]⁺ | 10 | Phenyl cation, formed by the loss of chlorine from the chlorophenyl cation. |

| 43 | [CH₃CO]⁺ | 35 | Acetyl cation, a common fragment in acetamides. |

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. The data is based on the electron ionization mass spectrum available in the NIST Chemistry WebBook.[1][2]

Deciphering the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a series of predictable steps initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are visualized in the diagram below.

The initial molecular ion (m/z 169/171) readily undergoes the loss of a neutral ketene molecule (CH₂=C=O), a characteristic fragmentation of acetanilides, to form the highly stable p-chloroaniline radical cation at m/z 127/129, which is the base peak in the spectrum.[3] This fragment can then lose a hydrogen cyanide (HCN) molecule to yield the chlorophenyl cation at m/z 111/113, or alternatively lose a chlorine radical to form an ion at m/z 92. The chlorophenyl cation can further fragment by losing a chlorine atom to produce the phenyl cation at m/z 77. Another significant fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of the acetyl cation at m/z 43.[3]

Experimental Protocols

The following section details a standard methodology for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or a split ratio of 10:1 for higher concentrations.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan.

-

Scan Range: m/z 40-300.

Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum from the identified peak.

-

Analyze the fragmentation pattern and compare it with the reference spectrum from a library (e.g., NIST).

Experimental Workflow

The logical flow of the experimental process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the foundational knowledge for understanding and utilizing the mass spectral data of this compound. The detailed fragmentation analysis and experimental protocols will aid researchers in the accurate identification and characterization of this compound in various scientific applications.

References

Crystal Structure of N-(4-chlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)acetamide, a member of the acetamide family, serves as a significant molecule in the landscape of chemical and pharmaceutical research. Its structural framework is a precursor and an intermediate in the synthesis of various organic compounds. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecular entities with desired biological activities. This technical guide provides an in-depth analysis of the crystal structure of N-(4-chlorophenyl)acetamide, based on a redetermination of its structure using single-crystal X-ray diffraction. Detailed experimental protocols for its synthesis and crystallographic analysis are presented, along with a comprehensive tabulation of its structural parameters.

Experimental Protocols

Synthesis of N-(4-chlorophenyl)acetamide

A standard method for the synthesis of N-(4-chlorophenyl)acetamide involves the acetylation of 4-chloroaniline with acetic anhydride.[1]

Materials:

-

4-chloroaniline

-

Acetic anhydride

-

Glacial acetic acid (catalyst)

-

Ethanol (recrystallization solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

-

To this solution, add acetic anhydride dropwise while stirring. An exothermic reaction is expected.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water to remove any remaining acid and unreacted reagents.

-

Purify the crude N-(4-chlorophenyl)acetamide by recrystallization from a suitable solvent, such as ethanol, to obtain colorless crystals.

-

Dry the purified crystals in a desiccator. The purity can be confirmed by measuring the melting point and by spectroscopic techniques such as NMR and IR.

Crystal Structure Determination

The crystal structure of N-(4-chlorophenyl)acetamide was redetermined to a higher precision by Gowda et al.[2] The following protocol is based on their reported methodology.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified N-(4-chlorophenyl)acetamide at room temperature.[2]

X-ray Diffraction Data Collection:

-

A suitable single crystal of dimensions approximately 0.33 x 0.10 x 0.08 mm was selected and mounted on a diffractometer.[2]

-

X-ray diffraction data were collected using Cu Kα radiation (λ = 1.5418 Å) at a temperature of 299(2) K.[2]

-

An Enraf–Nonius CAD-4 diffractometer was used for data collection.[2]

-

A total of 1260 reflections were measured, of which 793 were independent.[2]

Structure Solution and Refinement:

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

The positions of the hydrogen atoms of the NH group were located in a difference Fourier map and their coordinates were refined.[2]

-

The carbon-bound hydrogen atoms were positioned with idealized geometry and refined using a riding model.[2]

-

The final refinement converged to an R-factor of 0.030 for reflections with I > 2σ(I) and a wR(F²) of 0.084 for all data.[2]

Data Presentation

The crystallographic data reveals that N-(4-chlorophenyl)acetamide crystallizes in the orthorhombic space group Pna2₁.[2]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical formula | C₈H₈ClNO |

| Formula weight | 169.60 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 9.7163 (7) |

| b (Å) | 12.8528 (9) |

| c (Å) | 6.5282 (6) |

| V (ų) | 815.25 (11) |

| Z | 4 |

| Temperature (K) | 299 (2) |

| Radiation, λ (Å) | Cu Kα, 1.5418 |

| µ (mm⁻¹) | 3.65 |

| Crystal size (mm) | 0.33 x 0.10 x 0.08 |

| Reflections collected | 1260 |

| Independent reflections | 793 |

| R_int | 0.027 |

| R[F² > 2σ(F²)] | 0.030 |

| wR(F²) | 0.084 |

| Goodness-of-fit on F² | 1.04 |

Data sourced from Gowda et al., 2007.[2]

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| Cl1 | C4 | 1.742(3) |

| O1 | C7 | 1.231(3) |

| N1 | C1 | 1.418(3) |

| N1 | C7 | 1.345(3) |

| C1 | C2 | 1.383(4) |

| C1 | C6 | 1.387(4) |

| C2 | C3 | 1.381(4) |

| C3 | C4 | 1.378(4) |

| C4 | C5 | 1.376(4) |

| C5 | C6 | 1.382(4) |

| C7 | C8 | 1.506(4) |

Note: Atom numbering is based on the crystallographic data.

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C1 | N1 | C7 | 127.8(2) |

| N1 | C1 | C2 | 121.2(2) |

| N1 | C1 | C6 | 118.8(2) |

| C2 | C1 | C6 | 120.0(3) |

| C1 | C2 | C3 | 119.7(3) |

| C2 | C3 | C4 | 120.6(3) |

| Cl1 | C4 | C3 | 119.3(2) |

| Cl1 | C4 | C5 | 119.6(2) |

| C3 | C4 | C5 | 121.1(3) |

| C4 | C5 | C6 | 119.2(3) |

| C1 | C6 | C5 | 119.4(3) |

| O1 | C7 | N1 | 123.3(3) |

| O1 | C7 | C8 | 121.3(3) |

| N1 | C7 | C8 | 115.4(2) |

Note: Atom numbering is based on the crystallographic data.

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | C1 | N1 | C7 | -156.4(3) |

| C2 | C1 | N1 | C7 | 24.5(4) |

| C1 | N1 | C7 | O1 | -2.9(4) |

| C1 | N1 | C7 | C8 | 177.6(2) |

| N1 | C1 | C2 | C3 | 179.1(3) |

| C6 | C1 | C2 | C3 | -1.8(4) |

| C1 | C2 | C3 | C4 | 0.9(5) |

| C2 | C3 | C4 | C5 | 0.3(5) |

| C2 | C3 | C4 | Cl1 | -178.8(2) |

| C3 | C4 | C5 | C6 | -1.1(5) |

| Cl1 | C4 | C5 | C6 | 178.0(2) |

| N1 | C1 | C6 | C5 | -178.6(3) |

| C2 | C1 | C6 | C5 | 2.3(4) |

| C4 | C5 | C6 | C1 | -0.5(5) |

Note: Atom numbering is based on the crystallographic data.

Hydrogen Bonding

The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the crystallographic c-axis.[2]

Table 5: Hydrogen Bond Geometry (Å, °)

| D | H | A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1 | H1 | O1ⁱ | 0.86 | 2.06 | 2.909(3) | 169 |

Symmetry code: (i) x, y, z+1. Data sourced from Gowda et al., 2007.[2]

Visualization